3-Methyl-1-butanethiol

説明

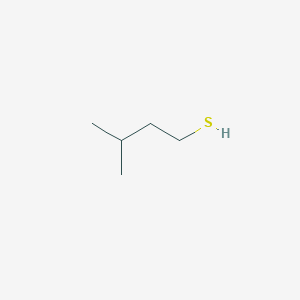

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylbutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJGXNFNUUFEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060247 | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with odour of onion or glue | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.00 to 120.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentyl mercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831- 0.838 | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

541-31-1 | |

| Record name | 3-Methyl-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK4SUN45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentyl mercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Methyl 1 Butanethiol

Catalytic Thiolation of 3-Methyl-1-butanol with Hydrogen Sulfide (B99878)

A primary industrial method for producing thiols is the reaction of alcohols with hydrogen sulfide over a heterogeneous catalyst. ias.ac.inresearchgate.net This process involves passing a gaseous mixture of 3-methyl-1-butanol and hydrogen sulfide over a heated catalyst bed. evitachem.com

The catalytic thiolation of an alcohol like 3-methyl-1-butanol proceeds through a mechanism heavily influenced by the acid-base properties of the catalyst's surface. researchgate.net The reaction pathway generally involves the activation of the alcohol on an acid site. Catalysts possessing Lewis acid sites are particularly effective for thiolation. researchgate.net In contrast, catalysts with strong Brønsted acid sites tend to favor a competing reaction: the dehydration of the alcohol to form an alkene. researchgate.net

The mechanism on a Lewis acidic catalyst, such as alumina (B75360) (Al₂O₃), is believed to involve the adsorption of the alcohol onto a Lewis acid site, followed by a nucleophilic attack by hydrogen sulfide or a surface hydrosulfide (B80085) species. Catalytic enhancements focus on using mixed-oxide catalysts or modifying catalyst surfaces to increase the density of Lewis acid sites while minimizing strong Brønsted acidity, thereby improving the selectivity towards the desired thiol product. researchgate.net Metal catalysts, including palladium or platinum, may also be employed to improve both yield and selectivity. evitachem.com

The efficiency of the thiolation process is highly dependent on the optimization of several reaction parameters.

Temperature: Elevated temperatures, often in the range of 300–350°C, are required to drive the reaction. researchgate.netevitachem.com However, excessively high temperatures can promote the decomposition of the thiol back into an alkene and H₂S. researchgate.net

Pressure: The reaction is typically conducted at high pressure, which facilitates the formation of the thiol. evitachem.com

Catalyst Selection: The choice of catalyst is the most critical factor for maximizing thiol yield and selectivity. Studies on analogous alcohols like n-butanol have shown that alumina modified with alkali metals is highly selective for thiol formation. researchgate.net Catalysts such as cobalt-molybdenum on an alumina support (CoMo/alumina) are also effective in the thiolation of alcohols. ias.ac.in

Table 1: Influence of Catalyst Type on Thiolation of Alcohols with H₂S

| Catalyst Type | Predominant Active Sites | Primary Product from Alcohol | Selectivity for Thiol | Reference |

| Decationized Zeolite | Strong Brønsted Acid | Alkene (Dehydration) | Low | researchgate.net |

| Alumina (Al₂O₃) | Lewis Acid and Base | Alkanethiol | Moderate to High | researchgate.net |

| Alkali-Modified Alumina | Lewis Acid and Strong Base | Alkanethiol | High | researchgate.net |

| CoMo/Alumina | Mixed Sites | Alkanethiol | High | ias.ac.in |

In the catalytic thiolation of 3-methyl-1-butanol, the main desired product is 3-methyl-1-butanethiol. However, side reactions can occur, primarily the dehydration of the alcohol to form 3-methyl-1-butene (B165623) and the further reaction of the product thiol with another alcohol molecule to form a dialkyl sulfide. Research indicates that the reaction rate increases with the concentration and strength of Lewis acid sites on the catalyst. researchgate.net Conversely, selectivity towards the thiol increases as the strength of basic sites increases, which suppresses the dehydration side reaction. researchgate.net By carefully selecting a catalyst like alkali-modified alumina and optimizing temperature and contact time, high selectivity for this compound can be achieved. researchgate.net

Optimization of Reaction Conditions: Temperature, Pressure, and Catalyst Selection

Alkylation Reactions in this compound Synthesis

An alternative and common laboratory-scale synthesis of this compound involves alkylation, which is typically a two-step process starting from 3-methyl-1-butanol. libretexts.orgchegg.com

First, the hydroxyl group of the alcohol is converted into a better leaving group, usually a halide, by reacting it with an agent like hydrobromic acid or thionyl chloride to form 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane, respectively.

The second step is a nucleophilic substitution (SN2) reaction where the alkyl halide is treated with a sulfur nucleophile. libretexts.org While sodium hydrosulfide (NaSH) can be used, this method often leads to the formation of significant amounts of bis(3-methylbutyl) sulfide as a byproduct due to the product thiol reacting with the starting alkyl halide. libretexts.org To circumvent this issue, thiourea (B124793) is frequently used as the sulfur nucleophile. The reaction proceeds by displacement of the halide to form an intermediate alkyl isothiouronium salt, which is then hydrolyzed with an aqueous base to release the pure thiol, this compound, in good yield. ias.ac.inlibretexts.org

Derivatization of this compound via Nucleophilic Substitution Reactions

The thiol (-SH) group of this compound is a potent nucleophile, especially after deprotonation to the thiolate anion (RS⁻). libretexts.orgnih.gov This reactivity allows it to participate in a variety of nucleophilic substitution reactions to form diverse functionalized derivatives. evitachem.com

The nucleophilic character of this compound enables the synthesis of various sulfur-containing compounds. A key class of derivatives are thioethers (sulfides), which can be formed through several pathways.

One studied example is the reaction of this compound with electrophilic natural products. Mechanistic studies have shown that it can react with compounds like pericosine A via an SN2′-type mechanism under basic aqueous conditions to generate stable thioether adducts. sci-hub.se

Furthermore, the thiol can act as a nucleophile to displace leaving groups from other molecules. For instance, in the derivatization of the chemical agent Adamsite, aliphatic thiols displace a chlorine atom in a nucleophilic substitution reaction, forming a new C-S bond and generating a stable thioarsenical derivative. researchgate.net This highlights the thiol's utility in forming bonds with atoms other than carbon. The synthesis of thioesters via reaction with acyl chlorides or other activated carboxylic acid derivatives is another important derivatization pathway.

Stereochemical Control in Derivatization for Structure-Activity Relationship Studies

The development of derivatives from this compound is a key strategy in fields like pharmaceutical development to explore structure-activity relationships (SAR). Since this compound is an achiral molecule, achieving stereochemical control during derivatization is paramount for creating chiral products with specific biological activities. This control is exerted when the thiol reacts with a prochiral substrate, often under the influence of a chiral catalyst, to favor the formation of one enantiomer or diastereomer over another.

A significant and powerful transformation for this purpose is the asymmetric sulfa-Michael addition (SMA), which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. rsc.org Research into iron(III)-salen complexes has demonstrated their effectiveness as catalysts for the asymmetric SMA of thiols to acyclic enones under mild conditions, yielding β-thioketone products with high enantiomeric excess (ee). rsc.org While specific studies extensively detailing this compound in these exact catalytic systems are not prominent, the methodology is broadly applicable to aliphatic thiols. rsc.org Such studies are crucial for SAR, as the biological activity of the resulting β-thioketones can be highly dependent on their stereochemistry.

The data generated from such research typically involves evaluating various catalysts and substrates to optimize both chemical yield and stereoselectivity. A representative table from a study on catalytic asymmetric SMAs illustrates the detailed findings necessary for establishing SAR. rsc.org

| Entry | Thiol Substrate | Enone Substrate | Catalyst Loading (mol%) | Yield (%) | syn/anti Ratio | Enantiomeric Excess (% ee, syn) |

| 1 | 4-Chlorobenzylthiol | trans-Chalcone | 20 | >95 | - | 94 |

| 2 | Benzylthiol | (E)-1,3-Diphenylprop-2-en-1-one | 20 | 98 | - | 92 |

| 3 | Thiophenol | (E)-4-Phenylbut-3-en-2-one | 20 | 99 | - | 99 |

| 4 | 1-Hexanethiol | (E)-1-Phenylhex-1-en-3-one | 20 | 95 | >99:1 | 96 |

| This table is a representative example based on findings from studies on iron-catalyzed asymmetric sulfa-Michael additions to demonstrate the type of data generated for SAR studies. rsc.org |

Other derivatization reactions highlight the nucleophilic character of this compound. For instance, its reaction via a 1,4-conjugate addition mechanism with complex natural products like pericosine A creates a non-volatile derivative, a process that generates new stereocenters where control would be vital for any subsequent biological evaluation. chegg.com Similarly, its reaction with peptide linkers through an addition-elimination mechanism, forming a Meisenheimer complex intermediate, further demonstrates its utility in creating complex structures from simple precursors. researchgate.net Enzymatic methods, such as those employing lipases, also present a viable pathway for achieving stereocontrol in derivatization reactions.

Investigation of Thiol-Disulfide Exchange Reactions Involving this compound

Thiol-disulfide exchange is a fundamental and ubiquitous redox reaction in chemistry and biology, in which a thiol group of one molecule reacts with a disulfide bond of another. libretexts.orgevitachem.com This interchange is critical in processes like protein folding and cellular redox homeostasis. researchgate.netlibretexts.org The reaction involving this compound and a generic disulfide (R'-S-S-R') results in the formation of a new, mixed disulfide (isoamyl-S-S-R') and a new thiol (R'-SH).

The mechanism proceeds via nucleophilic attack by a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. mdpi.com The protonated thiol form is significantly less reactive; the thiolate anion is estimated to be around 10¹⁰ times more reactive. mdpi.com Consequently, the reaction rate is highly dependent on the pKa of the thiol, which determines the concentration of the reactive thiolate anion at a given pH. researchgate.netmdpi.com Aliphatic thiols like butanethiol typically have pKa values around 10-10.3. openstax.orgharvard.edu

The kinetics of thiol-disulfide interchange are primarily governed by the basicity and nucleophilicity of the thiol group. researchgate.net In biological systems, these reactions are often catalyzed by enzymes like thioltransferases. nih.gov Simple aliphatic thiols can react with endogenous disulfides such as those in glutathione (B108866) or the blood protein albumin to form mixed disulfides. nih.govinchem.org The reverse reaction, where a disulfide is reduced back to a thiol, is also a key part of this equilibrium. evitachem.comlibretexts.org The oxidation of this compound can also lead to the formation of the symmetrical disulfide, bis(3-methyl-1-butyl) disulfide, a compound identified in the volatile metabolome of bacteria such as Clostridioides difficile. frontiersin.org The efficiency of these reactions can be influenced by steric factors; for example, the reaction of 1-butanethiol (B90362) with epoxy groups was found to be inefficient, suggesting that the accessibility of the reaction partner can limit conversion. rsc.org

The investigation of these exchange reactions often employs spectroscopic methods, such as UV spectroscopy, to monitor the kinetics by observing the formation of a chromophoric thiolate. harvard.edu

| Influencing Factor | Mechanistic Role and Significance | Citation |

| Thiol pKa | Determines the concentration of the highly reactive thiolate anion (RS⁻) at a given pH. Lower pKa leads to a higher thiolate concentration and potentially faster reaction rates. | researchgate.netmdpi.com |

| Nucleophilicity | The inherent reactivity of the thiolate anion as a nucleophile. This is a primary kinetic driver of the exchange reaction. | researchgate.net |

| Steric Hindrance | The bulky isopentyl group of this compound may sterically hinder its approach to the disulfide bond, potentially slowing the reaction compared to smaller thiols. | rsc.org |

| Disulfide Partner | The structure of the disulfide reactant (e.g., glutathione, a protein disulfide bridge) influences reaction rate and equilibrium position through electronic and steric effects. | researchgate.netnih.gov |

| Solvent | The solvent can affect the pKa of the thiol and the solvation of the transition state, thereby influencing the reaction kinetics. | harvard.edu |

| Catalysts | In biological systems, enzymes such as thioltransferases can significantly accelerate the rate of thiol-disulfide exchange. | nih.gov |

Biological Origins and Biosynthetic Pathways of 3 Methyl 1 Butanethiol

Natural Occurrence of 3-Methyl-1-butanethiol

This compound, also known as isoamyl mercaptan, is a volatile sulfur compound recognized for its potent and often unpleasant odor. It is found in various natural sources, from mammalian defensive secretions to the metabolic byproducts of microorganisms.

One of the most well-documented natural sources of this compound is the anal sac secretions of skunks, which they use as a defensive spray. evitachem.com Specifically, gas chromatography-mass spectrometry (GC-MS) analysis of the defensive spray from the spotted skunk (Spilogale putorius) has identified this compound as one of its three major volatile components. nih.govresearchgate.net The other two major compounds are (E)-2-butene-1-thiol and 2-phenylethanethiol (B1584568). nih.govresearchgate.net

The composition of skunk spray can vary between species. For instance, while this compound is a major component in the secretions of the striped skunk (Mephitis mephitis) and the spotted skunk (Spilogale putorius), it is notably absent from the defensive spray of the hog-nosed skunk (Conepatus mesoleucus). researchgate.netneatorama.comscispace.com In the striped skunk, other identified major components include (E)-2-butene-1-thiol, S-(E)-2-butenyl thioacetate (B1230152), and S-3-methylbutanyl thioacetate. researchgate.netresearchgate.net

The following table summarizes the major volatile components identified in the anal sac secretions of different skunk species.

| Skunk Species | Major Volatile Components |

| Spotted Skunk (Spilogale putorius) | (E)-2-butene-1-thiol, this compound, 2-phenylethanethiol nih.govresearchgate.net |

| Striped Skunk (Mephitis mephitis) | (E)-2-butene-1-thiol, this compound, S-(E)-2-butenyl thioacetate, S-3-methylbutanyl thioacetate, 2-methylquinoline, 2-quinolinemethanethiol (B42819), S-2-quinolinemethyl thioacetate researchgate.net |

| Hooded Skunk (Mephitis macroura) | (E)-2-butene-1-thiol, this compound, S-(E)-2-butenyl thioacetate, S-3-methylbutenyl thioacetate, 2-phenylethanethiol, 2-methylquinoline, 2-quinolinemethanethiol neatorama.com |

Minor components are also present in these secretions, including various disulfides which may form from the oxidation of the primary thiols. nih.govresearchgate.netneatorama.com

This compound is also a product of microbial metabolism and is considered a volatile organic compound (VOC). It has been identified in the volatile metabolome of the bacterium Clostridioides difficile (formerly Clostridium difficile). frontiersin.orgnih.gov The production of this thiol is influenced by the availability of sulfur-containing amino acids in the growth medium. frontiersin.orgnih.gov

For example, in studies of C. difficile, the presence of increased methionine led to the disappearance of this compound from the volatile profile. frontiersin.orgnih.gov Conversely, when cysteine concentrations were high, the production of this compound was not detected. frontiersin.orgnih.gov This suggests that the biosynthetic pathways leading to this compound are tightly regulated by the availability of specific sulfur-containing precursors.

Mammalian Defensive Secretions (e.g., Spilogale putorius anal sac secretions)

Elucidation of Enzymatic and Non-Enzymatic Biosynthetic Routes

The biosynthesis of volatile thiols in microorganisms is thought to occur through enzymatic pathways. In bacteria like C. difficile, it is proposed that amino acids serve as precursors to organic acids, which in turn have the same carbon backbone as many of the produced sulfur compounds. frontiersin.org The formation of thiols likely involves the enzymatic modification of these precursor molecules. frontiersin.org

In the context of wine fermentation, yeast can release volatile thiols from non-volatile precursors present in the grape must. researchgate.net This process is catalyzed by enzymes with β-lyase activity, which cleave carbon-sulfur bonds in cysteine-S-conjugates. d-nb.info While this specific pathway has been studied for other thiols like 3-mercaptohexan-1-ol, it represents a potential enzymatic route for the formation of this compound if the corresponding precursor is available. researchgate.netd-nb.info

Non-enzymatic reactions can also play a role in the formation of related sulfur compounds. For instance, thiols are susceptible to oxidation and can react to form disulfides. frontiersin.org

Precursor Analysis and Metabolic Fate in Biological Systems

The primary precursors for the biosynthesis of this compound in microbial systems are believed to be amino acids. frontiersin.org Specifically, in C. difficile, it is suggested that fermentation products of amino acids, such as butanoate and pentanoate, which function as precursors to other thiols, likely share a similar role in the formation of this compound. frontiersin.orgnih.gov The carbon skeleton of this compound points towards the amino acid leucine (B10760876) as a probable precursor.

The metabolic fate of this compound in biological systems can involve its participation in redox reactions. evitachem.com As a thiol, it can be oxidized to form the corresponding disulfide, bis(3-methylbutyl) disulfide. nih.govneatorama.com This conversion represents a common metabolic pathway for thiols.

Advanced Analytical Methodologies for 3 Methyl 1 Butanethiol

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and robust technique for the analysis of 3-methyl-1-butanethiol. This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. etamu.edu In GC, the sample is vaporized and separated into its individual components as it travels through a column. etamu.edu Subsequently, the mass spectrometer fragments the eluted compounds and measures their mass-to-charge ratio, providing a unique "fingerprint" for identification. etamu.edu This powerful combination allows for both the qualitative detection and precise quantitative measurement of this compound, even at trace levels in intricate biological or environmental samples.

For the analysis of volatile compounds like this compound in complex solid or liquid samples, headspace sampling is an indispensable sample introduction technique for GC-MS. This method involves analyzing the vapor phase in equilibrium with the sample in a sealed vial, thereby minimizing matrix interference. thermofisher.com

Two primary modes of headspace sampling are employed:

Static Headspace Sampling: In this technique, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. thermofisher.com A portion of this gas is then injected into the GC. Key parameters that are optimized to enhance sensitivity include incubation temperature, sample volume, and vial size. thermofisher.com The addition of salts, known as "salting out," can also be used to decrease the solubility of the analyte in the matrix and increase its concentration in the headspace. elementlabsolutions.com

Dynamic Headspace Sampling (DHS): This technique involves purging the headspace with an inert gas, which then passes through a sorbent trap to concentrate the volatile analytes. elementlabsolutions.com This continuous extraction process allows for the analysis of a larger sample volume over time, significantly improving detection limits compared to the static method. elementlabsolutions.com

Solid-phase microextraction (SPME) is another widely used headspace technique. It employs a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from the sample headspace. researchgate.net The selection of the fiber coating is critical and depends on the polarity and volatility of the target compounds. researchgate.net For volatile sulfur compounds like this compound, fibers such as Carboxen/polydimethylsiloxane have proven effective. researchgate.net

The choice of the gas chromatography column is a critical factor that dictates the efficiency of separation. restek.com The selection is based on the analyte's properties and the complexity of the sample matrix. gcms.cz Key column parameters include the stationary phase, internal diameter (ID), film thickness, and length. scribd.com

Column Characteristics for Thiol Analysis:

| Parameter | Recommendation for this compound Analysis | Rationale |

| Stationary Phase | Nonpolar (e.g., 5% phenyl-95% dimethylpolysiloxane) or polar (e.g., polyethylene (B3416737) glycol) | "Like dissolves like" principle suggests a nonpolar phase for a relatively nonpolar thiol. However, polar columns can offer different selectivity, which is useful for complex mixtures. researchgate.netgcms.cz |

| Internal Diameter (ID) | Narrow-bore columns (e.g., 0.25 mm, 0.32 mm) | Provide higher resolution and efficiency. gcms.cz |

| Film Thickness | Standard to thick films (e.g., 0.25 µm to 1.0 µm) | Thicker films increase retention and capacity, which can be beneficial for volatile compounds. scribd.com |

| Length | 30 m to 60 m | Longer columns provide greater resolving power, which is necessary for separating isomers or compounds with similar boiling points. gcms.cz |

Temperature programming , the gradual increase of the column oven temperature during analysis, is essential for separating a mixture of compounds with a wide range of boiling points. gcms.cz A typical program starts at a low temperature to separate highly volatile compounds and then ramps up to elute less volatile components in a reasonable time. This ensures sharp peaks and optimal resolution for all analytes, including this compound.

Following separation by the GC, the mass spectrometer generates a mass spectrum for each eluting compound. The resulting fragmentation pattern is a unique chemical signature. This experimental spectrum is then compared against established mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for identification. nist.govacs.org The presence of characteristic ions in the mass spectrum of this compound, such as the molecular ion (m/z 104) and key fragment ions (e.g., m/z 70, 55, 41), confirms its identity. nih.govucdavis.edu Validation is further strengthened by comparing the retention time of the peak in the sample chromatogram with that of a pure standard of this compound analyzed under the identical GC-MS conditions. acs.org

Column Selection and Temperature Programming for Optimized Separation

Spectroscopic Techniques (e.g., ¹⁹F NMR, FTIR, Raman Spectroscopy) for Structural Elucidation and Reaction Monitoring

While GC-MS is excellent for separation and identification, spectroscopic techniques provide detailed structural information and can be used to monitor reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure of compounds. While not typically used for trace detection, NMR is invaluable for confirming the structure of synthesized this compound or its reaction products. The chemical shifts and splitting patterns of the proton and carbon signals provide a complete map of the molecule's connectivity. slideshare.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic S-H stretching vibration would be a key feature in its IR spectrum, allowing for the monitoring of reactions involving the thiol group. slideshare.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying sulfur-containing compounds. The S-H and C-S bonds give rise to distinct Raman signals, which can be used for structural confirmation and to observe changes during chemical processes.

Electrochemical Sensors for Real-time Monitoring and Trace Detection

Electrochemical sensors offer a promising approach for the rapid, sensitive, and portable detection of this compound. numberanalytics.comsensor1stop.com These devices work by measuring the electrical signal (e.g., current or potential) generated from the electrochemical reaction of the target analyte at an electrode surface. numberanalytics.com

Different types of electrochemical sensors, such as amperometric, potentiometric, and conductometric sensors, can be designed for thiol detection. sensor1stop.comnih.gov For instance, a sensor can be developed using a modified electrode that selectively interacts with the thiol group of this compound. Molecularly imprinted polymers (MIPs) have been used to create selective recognition sites for thiols like butanethiol, enabling highly selective and sensitive detection in complex samples such as aviation biofuel. researchgate.net These sensors can be integrated into portable devices, allowing for real-time, on-site monitoring in various applications, from industrial process control to environmental analysis. sensor1stop.com

Challenges and Advancements in Selective and Quenching-Free Determination of Thiols

The analysis of thiols, including this compound, presents several challenges. twistaroma.fr Their reactivity can lead to oxidation and the formation of disulfides, and their presence in complex matrices like petroleum products can lead to signal quenching, particularly with sulfur-selective detectors like the flame photometric detector (FPD). twistaroma.frscholaris.ca Quenching occurs when co-eluting hydrocarbons interfere with the detector's response to the sulfur compound, leading to inaccurate quantification. scholaris.ca

Recent advancements aim to overcome these challenges:

Derivatization: One strategy to improve the detection and selectivity of thiols is through chemical derivatization. This involves reacting the thiol group with a specific reagent to form a more stable and easily detectable derivative. This approach can enhance ionization efficiency for mass spectrometry or introduce a chromophore for UV-Vis detection. acs.orgrsc.org

Advanced Detectors: The use of more selective and sensitive detectors, such as the sulfur chemiluminescence detector (SCD), can mitigate the quenching effects observed with FPDs. acs.org High-resolution mass spectrometry (HRMS) also provides increased selectivity and mass accuracy, helping to distinguish target analytes from matrix interferences. thermofisher.com

Nanomaterial-Based Sensors: The development of sensors using nanomaterials, such as gold nanoparticles, offers improved sensitivity and selectivity. twistaroma.fr Thiols have a high affinity for gold surfaces, and this interaction can be exploited to create highly effective colorimetric or electrochemical sensors. twistaroma.frscbt.com However, challenges such as the stability and reproducibility of these nanomaterials still need to be addressed for routine use. twistaroma.fr

Research on the Biological Activities and Pharmacological Potential of 3 Methyl 1 Butanethiol

Olfactory Receptor Interactions and Mechanisms of Aversive Behavioral Responses

The most prominent biological effect of 3-methyl-1-butanethiol is mediated through the sense of smell. It acts as a potent signaling molecule, or semiochemical, that can trigger innate behavioral responses in various animal species by interacting with specific olfactory receptors. evitachem.com

This compound is a key component of the defensive anal gland secretions of predators such as the striped skunk (Mephitis mephitis), hooded skunk (Mephitis macroura), and spotted skunk (Spilogale putorius). evitachem.comoup.comnih.gov In the context of predator-prey dynamics, this compound functions as a kairomone—a chemical substance emitted by one species that benefits a recipient of another species. For prey animals, detecting this odor signals the presence of a potential threat, triggering innate defensive behaviors. researchgate.net

Research has shown that predator-naïve laboratory mice (CD-1 strain) exhibit significant avoidance of this compound. oup.comnih.gov In controlled two-compartment arena tests, mice spent significantly less time in the area scented with the compound compared to a neutral-scented area. oup.comnih.govnih.gov This aversive response is a crucial survival mechanism, enabling prey to avoid encounters with predators without prior experience. nih.gov The ability of this single compound to elicit such a strong, unlearned avoidance response underscores its importance in ecological interactions and its potential for use in wildlife management as a repellent.

The ability to detect this compound and other thiol compounds varies significantly across different species, reflecting evolutionary adaptations and the ecological relevance of these odors. researchgate.net Studies comparing the olfactory detection thresholds of CD-1 mice, humans, and spider monkeys for several sulfur-containing predator odorants have revealed these species-specific sensitivities. researchgate.net

The structural features of a thiol, such as the length of its carbon chain, can also affect its detectability in a species-specific manner. For instance, in studies with pigtail macaques, olfactory sensitivity to a series of straight-chain thiols increased with increasing carbon chain length from ethanethiol (B150549) (C2) to 1-butanethiol (B90362) (C4). psu.edu

| Odorant | CD-1 Mice (ppm) | Human Subjects (ppm) | Spider Monkeys (ppm) |

|---|---|---|---|

| 2-Propylthietane | <0.0001 | <0.01 | <0.01 |

| This compound | Data not specified in ppm | <0.01 | <0.01 |

| 2,2-Dimethylthietane | Data not specified in ppm | <0.01 | <0.01 |

| 3-Mercapto-3-methylbutan-1-ol | Data not specified in ppm | <0.01 | <0.01 |

Role in Predator Avoidance Mechanisms in Animals

Antimicrobial Properties and Pharmaceutical Development

Beyond its role in chemical ecology, this compound serves as a building block in the synthesis of compounds with potential therapeutic applications, particularly in the development of antimicrobial agents. evitachem.comchemicalbook.com

Research into new pharmaceutical agents has identified this compound as a useful precursor for synthesizing molecules with anthelminthic (anti-parasitic) properties. evitachem.comchemicalbook.com Specifically, it is used in the creation of certain poly(alkylene glycol dithiophosphates) that incorporate functional groups derived from this thiol. chemicalbook.com These resulting derivatives have been noted for possessing long-lasting anthelminthic properties, highlighting a pathway for developing new treatments against parasitic worms. chemicalbook.com

Derivatives of this compound have also demonstrated significant antibacterial activity. A notable area of research involves the development of novel inhibitors for NAD+-dependent DNA ligase (LigA), an essential enzyme for DNA replication and repair in bacteria, making it an attractive target for new antibiotics. asm.org

Studies have shown that adenosine (B11128) analog inhibitors featuring a butanethiol group exhibit broad-spectrum antibacterial activity. These compounds were effective against a range of pathogenic bacteria, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative pathogens such as Haemophilus influenzae. asm.org The modification of the adenosine structure, such as replacing the 5'-hydroxyl group with fluorine, improved the antibacterial potency, likely by increasing the compound's ability to permeate the bacterial cell envelope. asm.org

| Bacterial Species | Strain | MIC (μg/ml) |

|---|---|---|

| H. influenzae | Wild-type | 8 |

| S. pneumoniae | Wild-type | 4 |

| S. aureus | Wild-type | 1 |

| M. catarrhalis | Wild-type | 1 |

| M. pneumoniae | Wild-type | 2 |

Anthelminthic Activity of this compound Derivatives

Interactions with Biological Macromolecules (e.g., Enzymes and Proteins)

The biological and pharmacological activities of this compound and its derivatives are fundamentally linked to the reactivity of the thiol (-SH) functional group. This group can engage in several types of interactions with biological macromolecules, influencing their structure and function. evitachem.com

Thiols are capable of participating in thiol-disulfide exchange reactions, a critical process in biochemistry. evitachem.com This allows them to form disulfide bonds (-S-S-), which are crucial for stabilizing the three-dimensional structures of many proteins. evitachem.com The interaction is not limited to structural roles; the compound can directly affect the function and activity of enzymes and other proteins. evitachem.com

In biochemical environments, this compound can be oxidized to form disulfides or can react with other biomolecules, which may influence cellular processes such as enzyme activity and gene expression. evitachem.com The thiol group is weakly acidic, allowing it to be deprotonated to form a thiolate anion (RS⁻). wikipedia.org Thiolates are potent nucleophiles that can react with various sites on biological macromolecules. Furthermore, thiols can form thiyl radicals (RS•) through oxidation. wikipedia.org These radicals are important intermediates in various biological processes, including the enzymatic reactions catalyzed by ribonucleotide reductase, which is essential for DNA synthesis. wikipedia.org

Influence on Enzyme Activity and Cellular Processes

This compound, through its reactive thiol group, can interact with various molecular targets, including enzymes and other proteins, thereby affecting their function and activity. In certain biochemical contexts, this compound can be oxidized to form disulfides or react with other biomolecules, which can influence cellular processes such as gene expression and enzyme activity. evitachem.com

Research on the bacterium Clostridioides difficile has identified this compound as one of the volatile sulfur compounds produced during its metabolism. frontiersin.orgnih.gov The study of its volatile metabolome indicates that the biosynthesis of such thiols is linked to amino acid metabolism, specifically involving cysteine and methionine. frontiersin.orgnih.gov In C. difficile, it is proposed that disulfides are derived from the corresponding thiols, which may be formed from cysteine via cystathionine (B15957) analogs. frontiersin.orgnih.gov This suggests the involvement of specific enzymatic pathways, such as the activity of cystathionine-β-lyase, in the production of these volatile thiols. frontiersin.orgnih.gov The presence and concentration of these compounds can shift depending on the available substrates like cysteine, highlighting a dynamic influence on cellular metabolic processes. frontiersin.orgnih.gov

Role in Stabilizing Protein Structures via Disulfide Bonds

The thiol group of this compound is central to its role in protein chemistry. As a thiol, it can participate in thiol-disulfide exchange reactions. evitachem.com This capability allows it to play a part in the formation of disulfide bonds, which are crucial for stabilizing protein structures. evitachem.com

Table 1: The Role of Disulfide Bonds in Protein Stability

| Function | Description |

| Structural Stabilization | Forms covalent bonds between cysteine residues, locking the protein into its functional three-dimensional shape. creative-proteomics.com |

| Conformational Rigidity | Imposes rigidity on the protein structure, preventing unfolding and maintaining specific structural motifs like alpha-helices and beta-sheets. creative-proteomics.comnih.gov |

| Functional Integrity | Essential for the catalytic activity of some enzymes and the binding capabilities of proteins like antibodies by stabilizing their active or binding sites. creative-proteomics.com |

| Folding Pathway | The formation of correct disulfide bonds is a key step in the protein folding process, often catalyzed by enzymes like protein disulfide isomerases. creative-proteomics.com |

Research on Deodorization and Neutralization of this compound

Given its potent and unpleasant odor, significant research has been directed towards methods for neutralizing this compound, a major component of skunk spray. sci-hub.se

Reaction Mechanisms with Electrophilic Compounds (e.g., Pericosine A)

A notable advancement in the neutralization of this compound involves its reaction with the electrophilic natural product, Pericosine A. sci-hub.se This fungal metabolite has been shown to react readily with the thiols found in skunk spray. sci-hub.sereddit.com Mechanistic and computational studies indicate that Pericosine A and its synthetic analogs react with thiols like this compound through an SN2'-type mechanism. sci-hub.se This type of reaction involves a nucleophilic attack by the thiol on the electrophilic compound. The reaction can proceed under both neutral and basic aqueous conditions to generate stable products. sci-hub.se Specifically, the thiol group of this compound acts as a nucleophile in what can be considered a 1,4-addition (or conjugate addition) to the Pericosine A structure. chegg.com

Development of Non-Volatile Thioether Adducts for Odor Abatement

The reaction between this compound and Pericosine A results in the formation of stable and odorless thioethers. sci-hub.se This transformation is key to its effectiveness as a deodorizing agent, as it converts the highly volatile and malodorous thiol into a non-volatile adduct. sci-hub.sechegg.com Research has demonstrated that Pericosine A is highly effective at deodorizing skunk anal gland secretions. sci-hub.se The development of formulations containing Pericosine A represents a robust approach to odor abatement, effectively neutralizing the potent smell by chemically altering the offending volatile compounds into stable, non-odorous thioether products. sci-hub.se

Table 2: Deodorization Reaction of this compound with Pericosine A

| Reactant | Type | Mechanism | Product | Outcome |

| This compound | Nucleophilic Thiol | SN2'-type reaction / Conjugate addition | Stable Thioether Adduct | Neutralization of odor by forming a non-volatile, odorless compound. sci-hub.sechegg.com |

| Pericosine A | Electrophilic Compound |

Environmental Fates and Remediation Strategies for 3 Methyl 1 Butanethiol

Biodegradation in Aquatic and Soil Environments

In soil and water, the fate of 3-methyl-1-butanethiol is primarily governed by microbial degradation. Both aerobic and anaerobic microorganisms are capable of transforming this compound, breaking it down into simpler, less odorous substances.

Under aerobic conditions, this compound can be readily biodegraded by various microorganisms. nih.govresearchgate.netechemi.com Bacteria from the genus Alcaligenes, particularly Alcaligenes faecalis, have been identified as capable of oxidizing low molecular weight mercaptans, including 1-butyl mercaptan. nih.govechemi.com Alcaligenes faecalis is a gram-negative bacterium commonly found in the environment and is known to produce a variety of bioactive metabolites with industrial applications, including in biodegradation. nih.gov

The biodegradation process involves enzymatic reactions that transform the thiol. europa.eu Desulfuration enzymes can cleave the sulfur linkages, which are then oxidized into sulfite (B76179) and finally sulfate (B86663) ions (SO₄²⁻), a much less harmful and odorless inorganic compound. mdpi.com Studies on tertiary butyl mercaptan (TBM) have shown that a pure culture of Alcaligenes faecalis subsp. phenolicus was able to mineralize 50% of the TBM within four days under laboratory conditions. researchgate.net This demonstrates the potential for efficient microbial breakdown of similar thiol compounds in environments with sufficient oxygen.

In oxygen-depleted environments such as contaminated aquifers, anaerobic biodegradation becomes the key process. nih.gov Studies have documented the transformation of heterocyclic aromatic compounds and their derivatives under anaerobic conditions. jst.go.jp A lysimeter study of a contaminated aquifer in Germany, which was supplied with anaerobic leachate, demonstrated a decrease in the concentration of 1-butyl mercaptan within 5 meters of the source input, indicating that anaerobic degradation was occurring. nih.gov This process is often carried out by sulfate-reducing bacteria, which use the organic sulfur compounds in their metabolic processes. jst.go.jp

Aerobic Biodegradation by Microorganisms (e.g., Alcaligenes faecalis)

Adsorption and Removal from Gaseous and Liquid Streams

Due to its strong and offensive odor, various industrial processes require the removal of this compound and other volatile sulfur compounds (VSCs) from gas and liquid streams. nih.govtandfonline.com Remediation strategies typically involve physical adsorption, chemical oxidation, or biological treatment systems.

Several methods have proven effective for removing VSCs:

Reactive Adsorption: This is a prominent technique for removing mercaptans from gas streams. Activated carbon is a common adsorbent, and its capacity can be significantly enhanced by doping it with metal oxides. mdpi.comresearchgate.net Studies on 1-butanethiol (B90362) showed that activated carbon doped with copper (Cu), iron (Fe), and zinc (Zn) oxides effectively removed the compound through reactive adsorption. mdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals are effective for the removal of volatile mercaptans from industrial gases. osti.govmdpi.com A study using a zeolite-packed column on an industrial scale achieved VSC removal percentages between 85% and 91%. mdpi.com The molecular sieve 13X, a type of faujasite, is noted as a particularly effective sorbent for hydrogen sulfide (B99878) and other volatile sulfur compounds. osti.gov

Biofiltration: Biological techniques, such as biofilters and biotrickling filters, use microorganisms to degrade odorous compounds. nih.gov To optimize the removal of VSCs, these systems may require inoculation with specific microorganisms and control of the pH. nih.gov

Wet Scrubbing and Chemical Oxidation: This method involves passing the gas stream through a liquid scrubber where the VSCs are oxidized. nih.gov Oxidizing agents such as hypochlorite, ozone, or hydrogen peroxide can be added to the scrubbing liquid to chemically break down the sulfur compounds. nih.gov A wet oxidation process using cupric chloride was found to efficiently remove hydrogen sulfide and methanethiol (B179389) with removal efficiencies greater than 94%. tandfonline.com

Ionic Liquids: Newer methods involve the use of ionic liquids as solvents for the selective absorption of VSCs from gas streams like natural gas. chim.itresearchgate.net

Reactive Adsorption onto Metal Oxide-Doped Activated Carbon

Reactive adsorption is a promising strategy for the removal of mercaptans, including this compound, from gas streams. This process involves the use of activated carbon (AC) impregnated with metal oxides, which serve as active sites for the chemisorption and potential catalytic oxidation of the thiol compounds. The metal oxides enhance the adsorbent's capacity and efficiency compared to unmodified activated carbon.

Research into the removal of analogous compounds, such as 1-butanethiol, has demonstrated the effectiveness of doping activated carbon with various metal oxides, including those of copper (Cu), iron (Fe), and zinc (Zn). mdpi.com These metal oxides create active sites that can chemically interact with the thiol group of the mercaptan molecule. For instance, the formation of CuO on the activated carbon surface has been confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR), with characteristic peaks indicating Cu-O stretching vibrations. mdpi.com This modification leads to a chemical reaction where the mercaptan is adsorbed and subsequently converted, often through oxidation, into less odorous or harmful compounds like disulfides.

Studies on methyl mercaptan have also highlighted the superior performance of mixed metal oxides. mdpi.com The combination of Cu, Zn, and Mn oxides on an alumina (B75360) base, for example, has shown enhanced removal of sulfur compounds due to better dispersion of active sites and robust metal interactions. mdpi.com The mechanism often involves the dissociation of the mercaptan on the active sites, a process that can be facilitated by the surface properties of the adsorbent. scribd.com While direct studies on this compound are limited, the principles of reactive adsorption observed for other low-molecular-weight thiols are directly applicable due to their structural similarities.

The following table summarizes the adsorption capacities for 1-butanethiol on activated carbon doped with different metal oxides, providing insight into the potential performance for this compound.

Table 1: Adsorption Capacity of Metal Oxide-Doped Activated Carbon for 1-Butanethiol

| Adsorbent Material | Adsorption Capacity (cm³/g) | Saturation Time (min) |

|---|---|---|

| 20% Fe/AC | 1.790 | 210 |

| 20% Cu/AC | 1.696 | 165 |

| Zn/AC | 1.601 | 255 |

Data sourced from a study on reactive adsorption of 1-butanethiol at 150°C. mdpi.com

Optimization of Adsorbent Materials and Process Parameters

The efficiency of reactive adsorption for the removal of this compound is dependent on both the properties of the adsorbent material and the operational conditions of the process. Optimization of these factors is crucial for maximizing removal efficiency and the economic viability of the remediation strategy.

Optimization of Adsorbent Materials:

The choice of metal oxide dopant is a critical factor. Studies on methyl mercaptan have shown that a combination of copper, manganese, and zinc oxides can yield a high sulfur capacity. preprints.org The composition of the adsorbent can be fine-tuned; for example, a quadratic model suggested an optimal concentration of 40% copper to maximize sulfur capacity for methyl mercaptan removal. mdpi.com Beyond the type of metal, the method of preparation influences the size and distribution of metal oxide clusters on the activated carbon surface, which in turn affects the adsorption capacity. mdpi.com For instance, the use of an anti-clumping agent during the precipitation of metal salts can lead to a more uniform distribution of metal oxide clusters. mdpi.com

Furthermore, modifying the activated carbon itself, for instance through acid treatment, can increase the number of surface functional groups, which can enhance the adsorption of mercaptans. researchgate.net The introduction of nitrogen-containing functional groups has also been shown to improve the uptake of certain pollutants. researchgate.net

Optimization of Process Parameters:

Several process parameters significantly influence the adsorption of thiols and require optimization:

Temperature: Temperature can have a varied effect on adsorption. For the reactive adsorption of 1-butanethiol, experiments have been conducted at 150°C. mdpi.com However, for methyl mercaptan removal using a commercial catalyst, an optimal breakthrough time was achieved at 75°C. aiche.org The effect can be complex, as higher temperatures might enhance reaction rates but can also be unfavorable for the initial physical adsorption step, which is typically exothermic. pjlss.edu.pk

pH: The pH of the medium is a critical parameter, especially in aqueous phase adsorption. For the removal of heavy metals using thiol-functionalized activated carbon, an optimal pH is often observed. pjlss.edu.pk For the adsorption of methyl mercaptan on activated carbons in moist conditions, a surface pH above 7.5 was found to facilitate the dissociation of the thiol, enhancing the removal process. acs.org

Concentration of the Contaminant: The initial concentration of the thiol in the gas or liquid stream affects the driving force for mass transfer and, consequently, the adsorption rate and capacity. ut.ac.ir

Contact Time: Sufficient contact time between the contaminated stream and the adsorbent bed is necessary to achieve maximum removal. The time to reach saturation varies depending on the adsorbent and the operating conditions. mdpi.com

Moisture Content: In gas-phase applications, the presence of water vapor can influence the adsorption process. Water can compete for adsorption sites but can also facilitate the dissociation and subsequent reaction of mercaptans on the activated carbon surface. acs.org

The optimization of these parameters is often specific to the particular adsorbent and the composition of the waste stream. The table below presents operational parameters from a study on 1-butanethiol removal, which can serve as a starting point for optimizing the removal of this compound.

Table 2: Investigated Operating Parameters for Mercaptan Adsorption

| Parameter | Value/Range | Compound Studied |

|---|---|---|

| Adsorber Temperature | 75 - 150°C | 1-Butanethiol / Methyl Mercaptan |

| Solution/Surface pH | 6.0 - 8.0 | Various Mercaptans/Analogs |

| Initial Concentration | 100 - 200 ppm (gas) | Methyl Mercaptan |

| Adsorbent Dosage | 0.005 - 0.02 g (in solution) | Lead(II) on Thiol-Modified AC |

Data compiled from various studies on mercaptan and related compound adsorption. mdpi.comresearchgate.netaiche.orgpjlss.edu.pk

Applications of 3 Methyl 1 Butanethiol in Advanced Materials and Nanotechnology

Synthesis of Monolayer-Capped Gold Nanoparticles

One of the prominent applications of 3-methyl-1-butanethiol is in the synthesis of monolayer-capped gold nanoparticles (AuNPs). scbt.comsigmaaldrich.comnih.gov These nanoparticles are of significant interest due to their unique optical, electronic, and catalytic properties, which are highly dependent on their size, shape, and surface chemistry.

This compound serves as an organic capping layer during the synthesis of AuNPs. sigmaaldrich.comnih.gov In a typical two-phase synthesis method, a gold salt is transferred from an aqueous phase to an organic solvent, where it is reduced in the presence of the thiol. berkeley.eduacs.org The sulfur atom of the this compound has a strong affinity for gold and forms a covalent bond with the surface of the nascent nanoparticles. acs.org This process, known as passivation, stabilizes the nanoparticles and prevents them from aggregating and precipitating out of solution. colorado.edu

The this compound molecules arrange themselves on the gold surface, forming a protective monolayer. nih.govresearchgate.net This organic shell not only provides stability but also influences the interaction of the nanoparticles with their environment. nih.gov The synthesis of monolayer-capped 5 nm gold nanoparticles has been specifically noted to use this compound as an organic capping layer. sigmaaldrich.com In some cases, these capped nanoparticles are synthesized through a ligand-exchange method, starting from pre-prepared nanoparticles capped with a different thiol. nih.gov

The capping layer of this compound plays a crucial role in determining the stability and properties of the gold nanoparticles. The length and branching of the alkyl chain of the thiol ligand can influence the packing density of the monolayer, which in turn affects the nanoparticle's solubility in various solvents and its resistance to agglomeration. colorado.edu

The organic capping layer allows for control over the interparticle distance in nanoparticle films. nih.gov This is a critical factor in applications where the collective properties of the nanoparticle assembly are important, such as in sensors and electronic devices. By maintaining a uniform distance between the metallic cores, the capping layer helps to achieve controlled signal and noise levels in these applications. nih.gov

Research has shown that the choice of thiol ligand can impact the thermal stability of the nanoparticles. The temperature at which the thiol desorbs from the gold surface is a key parameter in applications requiring thermal processing, such as in the fabrication of conductive inks. berkeley.edu While specific data for this compound's direct impact on these properties compared to other thiols is part of a broader field of study, the principle that the capping ligand is a key determinant of these characteristics is well-established.

Role as an Organic Capping Layer

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Beyond nanoparticle synthesis, this compound is relevant to the formation of self-assembled monolayers (SAMs) on planar metal surfaces, particularly gold. mdpi.com SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of the active molecules. mdpi.comresearchgate.net Alkanethiols like this compound are classic examples of molecules that form well-defined SAMs on gold. mdpi.com

For butanethiols, different isomers lead to different surface-cell lattices, head-group arrangements, and chirality properties. uts.edu.au This control over the molecular-level organization is crucial for applications that rely on specific surface properties, such as chiral separations and catalysis. uts.edu.au The formation of highly ordered domains is a key feature of these SAMs, even at sub-monolayer coverages, suggesting an island growth mechanism. acs.org

The formation of a SAM is a complex interplay between the interaction of the sulfur head-group with the gold substrate and the van der Waals interactions between the alkyl chains of the neighboring molecules. mdpi.comuni-tuebingen.de The sulfur atom chemisorbs onto the gold surface, forming a strong Au-S bond. mdpi.com The alkyl chains then align and pack together to maximize van der Waals forces, leading to a highly ordered structure. udayton.edu

Studies have shown that steric interactions can be so significant that they dictate the nature of the head-group binding itself. uts.edu.au For instance, steric hindrance can favor direct binding of the thiolate to the gold surface over the formation of adatom-bound motifs. uts.edu.au The branching of the methyl group in this compound introduces specific steric constraints that influence the packing and final structure of the monolayer. Research on branched alkylthiols has indicated that the position of the methyl group affects the thermodynamic parameters of ligand exchange on nanocrystal surfaces, with branching near the sulfur head-group leading to less exothermic reactions and suggesting looser packing due to steric hindrance. researchgate.netnih.gov

Conclusion and Future Directions in 3 Methyl 1 Butanethiol Research

Synthesis of Novel Derivatives with Enhanced Biological or Material Properties

A significant avenue for future research lies in using 3-Methyl-1-butanethiol as a building block for the synthesis of novel derivatives with tailored properties. The reactivity of the thiol group allows for a variety of chemical modifications, including oxidation, nucleophilic substitution, and addition reactions.

Future synthetic efforts could focus on:

Pharmaceutical and Agrochemical Agents: The thiol moiety is a key functional group in many biologically active compounds. Research could explore the synthesis of this compound derivatives as potential antibacterial, antifungal, or antiparasitic agents. evitachem.com For instance, the thiol-ene "click" reaction offers an efficient route to couple the 3-methylbutylthio moiety to various molecular scaffolds, such as nucleosides, to create novel anticancer agents. nih.gov

Advanced Materials: The interaction of thiols with metal surfaces, particularly gold, is well-established. Future work could expand on the use of this compound in the synthesis of monolayer-capped gold nanoparticles, exploring how its branched structure influences the stability and electronic properties of these nanomaterials for applications in catalysis and electronics. psu.eduscbt.com Furthermore, incorporating the 3-methylbutylthio group into polymers or chromophores could lead to new materials with unique optical or physical properties, such as nonlinear optical chromophores for information technology. sci-hub.se

Bio-based Lubricants and Additives: Building on research that uses thiols like 1-butanethiol (B90362) to create thio-ether derivatives of vegetable oils, this compound could be used to synthesize novel bio-based anti-wear additives for lubricants. acs.org The branched alkyl chain may impart different solubility and performance characteristics compared to linear thiols.

| Potential Derivative Class | Synthetic Strategy | Potential Application |

| Thio-substituted Nucleosides | Photoinduced Thiol-Ene Addition | Anticancer Therapeutics nih.gov |

| Capped Gold Nanoparticles | Ligand Exchange/Self-Assembly | Catalysis, Nanoelectronics psu.eduscbt.com |

| Nonlinear Optical Chromophores | Multi-step Organic Synthesis | Photonics, Optical Switches sci-hub.se |

| Bio-lubricant Additives | Thiol-Epoxy Ring Opening | Eco-friendly Lubricants acs.org |

Deeper Mechanistic Understanding of Biological Interactions

While the role of this compound in flavor and as an animal scent marker is known, a deeper, molecular-level understanding of its biological interactions is largely unexplored.

Future research should aim to:

Characterize Olfactory Receptor Interactions: The potent odor of this compound is due to its interaction with specific olfactory receptors. evitachem.com Future studies could use techniques like molecular modeling, in-vitro receptor binding assays, and cryo-electron microscopy to precisely identify which receptors it binds to and to characterize the binding kinetics and conformational changes that lead to a neural signal. Understanding these mechanisms could inform the design of novel odorants or odor-masking agents.

Investigate Cellular and Metabolic Pathways: Beyond olfaction, the fate of this compound within an organism is not well understood. As a thiol, it could potentially participate in thiol-disulfide exchange reactions, influencing the structure and function of proteins, or interact with cellular signaling pathways. evitachem.com Research using metabolomics and proteomics could uncover its metabolic products and any downstream effects on cellular processes.

Develop Advanced Biosensors: The specific interaction between a molecule and a biological receptor can be harnessed for sensor technology. Research into the binding proteins for this compound could lead to the development of highly sensitive bioelectronic noses for applications such as food quality control, environmental monitoring, or disease diagnosis. acs.org

Development of Advanced Environmental Remediation Technologies

As an industrial chemical and a component of waste streams, the potential environmental impact of this compound necessitates the development of effective remediation strategies. While general methods for treating volatile organic compounds exist, technologies tailored for sulfur compounds like thiols are an important area for future development.

Promising research directions include:

Bioremediation and Biostimulation: These methods use microorganisms to break down contaminants into less harmful substances. photonremediation.com Future work could involve identifying or engineering microbial strains that are particularly efficient at metabolizing this compound. This could involve screening organisms from contaminated sites or using genetic engineering to enhance metabolic pathways for thiol degradation. researchgate.net

Nanoremediation: Nanotechnology offers powerful tools for environmental cleanup. Nanoscale zero-valent iron (nZVI) particles, for example, have shown effectiveness in degrading a range of organic pollutants. researchgate.net Research could investigate the efficacy of nZVI or other nanomaterials, such as carbon nanotubes or graphene oxide, for the in-situ chemical reduction or oxidation of this compound in contaminated soil and groundwater. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species like hydroxyl radicals, are effective for breaking down recalcitrant organic compounds. Investigating the use of processes like ozonation, Fenton/photo-Fenton reactions, or persulfate activation could lead to efficient methods for treating water contaminated with this compound. researchgate.net

| Remediation Technology | Mechanism | Potential Advantage |

| Bioaugmentation | Introduction of specialized microbes to degrade the contaminant. researchgate.net | Environmentally friendly and potentially low-cost for large-scale application. |

| Nanoremediation (e.g., nZVI) | In-situ chemical degradation of the contaminant by nanoparticles. researchgate.net | High reactivity and ability to be deployed in subsurface environments. |

| Advanced Oxidation Processes | Breakdown of the contaminant by highly reactive radicals. researchgate.net | Rapid degradation and effectiveness against a broad range of organic compounds. |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique properties of this compound make it a candidate for exploration in various interdisciplinary fields, bridging chemistry with materials science, electronics, and biotechnology.

Future explorations could include:

Molecular Electronics: The self-assembly of thiols on gold surfaces is a cornerstone of molecular electronics. The branched structure of this compound could be investigated for its effects on the formation of self-assembled monolayers (SAMs), potentially creating molecular junctions with different conductive or insulating properties compared to those formed by linear thiols. sigmaaldrich.com

Bioconjugation Chemistry: Thiol-click chemistry is a powerful tool for linking different molecules, including polymers and biomolecules like peptides or DNA. acs.org The 3-methylbutylthio group could be used as a versatile handle in bioconjugation reactions, enabling the construction of complex architectures for drug delivery, diagnostics, or tissue engineering.

Food Science and Safety: Beyond its role as a flavor compound, this compound can be a marker for microbial activity. Developing sensors for its detection, as inspired by the bioelectronic nose concept, could provide a rapid method for assessing food spoilage or contamination by specific pathogens. acs.org

By pursuing these future research directions, the scientific community can expand the utility of this compound far beyond its current applications, unlocking its potential in medicine, materials science, and environmental technology.

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 3-Methyl-1-butanethiol in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for identifying and quantifying this compound in complex biological matrices, such as skunk secretions or predator-prey interaction studies. This technique enables precise separation of volatile sulfur compounds and validation via mass spectral libraries . For trace-level detection, headspace sampling coupled with GC-MS is advised to minimize matrix interference.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its volatility and potential respiratory irritation, use fume hoods, nitrile gloves, and safety goggles. Avoid static discharge by grounding equipment during transfers. Store in sealed containers away from oxidizers (e.g., nitric acid) and heat sources. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. What physicochemical properties of this compound are most relevant to experimental design?

Key properties include a boiling point of 117–118°C, density of 0.835 g/mL, and flash point of 18°C (65°F). These parameters dictate storage conditions (refrigeration for long-term stability) and solvent compatibility (e.g., solubility in ethanol or diethyl ether). Its low water solubility necessitates emulsifiers for aqueous-phase studies .

Advanced Research Questions

Q. How does the concentration gradient of this compound influence aversive behavior in murine models?

In CD-1 mice, aversion is dose-dependent: concentrations ≥100× the olfactory detection threshold (∼0.1 ppm) elicit significant avoidance behaviors. Experimental designs should use two-compartment chambers with controlled odorant delivery systems to isolate concentration effects from confounding variables like humidity or airflow .

Q. What methodological considerations are critical for studying this compound’s ecological role in predator-prey dynamics?

Field studies require infrared videography to monitor nocturnal interactions, paired with odorant-laced bait stations. Laboratory setups should replicate natural conditions (e.g., humidity, temperature) and control for interspecific variability in olfactory sensitivity. Behavioral metrics (e.g., latency to flee, fecal excretion rates) must be standardized across trials .

Q. How can researchers resolve contradictions in reported oxidative degradation pathways of this compound?

Combustion studies show it produces CO₂, H₂O, and SO₂ under excess O₂, but incomplete oxidation may yield disulfides or thioesters. To reconcile discrepancies, use isotope-labeled analogs (e.g., deuterated derivatives) and monitor intermediates via real-time FTIR or Raman spectroscopy. Catalytic effects of transition metals (e.g., Fe³⁺) should also be investigated .

Q. What advanced synthetic strategies improve the enantiomeric purity of this compound for structure-activity studies?

Chiral resolution via β-cyclodextrin inclusion complexes or enzymatic catalysis (e.g., lipase-mediated thioester hydrolysis) can enhance enantiomeric excess. Purity should be validated using chiral GC columns or polarimetry, with nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported olfactory detection thresholds for this compound across species?

Species-specific differences in olfactory receptor sensitivity (e.g., murine vs. reptilian models) necessitate standardized cross-validation using electroolfactogram (EOG) assays. Meta-analyses of detection thresholds must account for methodological variables, including airflow rates and odorant delivery systems .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報